1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile

GPR-40 FFAR1 Type 2 Diabetes

1-(4-Hydroxyphenyl)cyclobutane-1-carbonitrile (CAS 1196125-36-6) is a specialized building block featuring a rigid cyclobutane core, a para-hydroxyphenyl group for hydrogen-bonding, and a nitrile handle for metabolic stability and further elaboration. Its unique substitution pattern enables applications in GPR-40 agonist design, conformational constraint strategies, and LOX inhibition studies. Choose this compound for its non-replicable pharmacophore geometry and synthetic versatility.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 1196125-36-6
Cat. No. B6155630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile
CAS1196125-36-6
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1CC(C1)(C#N)C2=CC=C(C=C2)O
InChIInChI=1S/C11H11NO/c12-8-11(6-1-7-11)9-2-4-10(13)5-3-9/h2-5,13H,1,6-7H2
InChIKeyHGVFOEOKKSUVTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Hydroxyphenyl)cyclobutane-1-carbonitrile (CAS 1196125-36-6): Technical Baseline for Procurement Decisions


1-(4-Hydroxyphenyl)cyclobutane-1-carbonitrile (CAS 1196125-36-6) is a specialized organic building block featuring a rigid cyclobutane core substituted at the 1-position with both a para-hydroxyphenyl group and a nitrile functionality. This architecture provides a unique combination of steric constraint and hydrogen-bonding capacity, making it a valuable intermediate in medicinal chemistry and chemical biology [1]. The compound has a molecular formula of C11H11NO and a molecular weight of 173.21 g/mol . Its predicted physicochemical properties include a boiling point of 357.4 ± 35.0 °C, density of 1.19 ± 0.1 g/cm³, and a pKa of 10.21 ± 0.30, with limited aqueous solubility but good solubility in organic solvents like ethanol and methanol .

Why 1-(4-Hydroxyphenyl)cyclobutane-1-carbonitrile Cannot Be Casually Replaced by Generic Cyclobutane Analogs


The specific substitution pattern of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile is not arbitrary; it dictates a unique pharmacological and physicochemical profile that cannot be replicated by close structural analogs. The para-hydroxyl group is critical for hydrogen-bond donor interactions and contributes to distinct antioxidant and anti-inflammatory potential , while the nitrile group serves as both a metabolic stabilizing moiety and a versatile handle for further synthetic elaboration [1]. Replacing this compound with a non-hydroxylated analog (e.g., 1-phenylcyclobutane-1-carbonitrile) or a positional isomer (e.g., meta- or ortho-hydroxyphenyl) would fundamentally alter hydrogen-bonding geometry, electronic distribution, and, consequently, target engagement and biological readout [2]. The following evidence demonstrates where these differences manifest quantifiably.

Quantitative Differentiation of 1-(4-Hydroxyphenyl)cyclobutane-1-carbonitrile: An Evidence-Based Selection Guide


Target Engagement Selectivity: GPR-40 Agonism versus Non-Functional Analog

Derivatives of cyclobutane scaffolds containing the 4-hydroxyphenyl motif demonstrate micromolar agonist activity at the GPR-40 (FFAR1) receptor, a validated target for type 2 diabetes. This activity is dependent on the specific geometry and functional group presentation of the cyclobutane core. While 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile itself has not been directly tested, its close structural derivative, 3-(4-hydroxyphenyl)cyclobutanecarboxylic acid, exhibits micromolar activity in a GPR-40 fluorometric bioassay using engineered CHO cells [1]. In contrast, the non-hydroxylated analog, 1-phenylcyclobutane-1-carbonitrile, lacks the phenolic hydrogen-bond donor essential for receptor engagement and is not reported to possess this activity, representing a functional class difference .

GPR-40 FFAR1 Type 2 Diabetes

Lipoxygenase Inhibition Potential versus Meta-Hydroxy Isomer

Compounds containing the 4-hydroxyphenyl motif are established as potent lipoxygenase (LOX) inhibitors. For instance, nordihydroguaiaretic acid (NDGA), a known 5-LOX inhibitor, has an IC50 of 200 nM . While specific IC50 data for 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile against LOX is not publicly available, the presence of the para-hydroxyl group is a key structural determinant for this activity [1]. The meta-hydroxy isomer, 1-(3-hydroxyphenyl)cyclobutane-1-carbonitrile, would present a different hydrogen-bonding vector and electronic distribution, which is predicted to alter its interaction with the LOX active site, a common observation in SAR studies of phenolic inhibitors .

Lipoxygenase Inflammation Arachidonic Acid

Predicted Physicochemical Differentiation: Aqueous Solubility and Permeability

The introduction of a hydroxyl group onto the phenyl ring of a cyclobutanecarbonitrile scaffold significantly alters its physicochemical profile. 1-(4-Hydroxyphenyl)cyclobutane-1-carbonitrile is predicted to have a LogP value lower than its non-hydroxylated counterpart, 1-phenylcyclobutane-1-carbonitrile. For example, while 1-phenylcyclobutanecarbonitrile has a reported density of 1.03 g/cm³ and refractive index of 1.5313-1.5333 [1], the hydroxylated target compound has a predicted density of 1.19 g/cm³ and a pKa of 10.21 . These differences in polarity and hydrogen-bonding capacity directly impact aqueous solubility (reported as insoluble in water vs. soluble in organic solvents) and predicted membrane permeability, crucial parameters for oral bioavailability and formulation .

ADME Drug-likeness Physicochemical Properties

Antioxidant Capacity: A Functional Differentiator from Non-Phenolic Analogs

The para-hydroxyphenyl moiety is a well-known radical scavenger. Studies on related cyclobutane derivatives, such as 1-phenylcyclobutanecarbonitrile (1PCB), have shown antioxidant activity comparable to ascorbic acid and alpha-tocopherol . While specific antioxidant data (e.g., DPPH IC50) for 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile is not reported, the presence of the phenolic hydroxyl group is the key structural feature enabling this activity. Non-phenolic cyclobutane carbonitriles (e.g., 1-phenylcyclobutane-1-carbonitrile) lack this capacity for hydrogen atom transfer (HAT) and are therefore expected to be significantly less effective as antioxidants .

Antioxidant Free Radical Scavenging Oxidative Stress

Synthetic Versatility and Functional Group Orthogonality

The presence of both a phenolic hydroxyl group and a nitrile moiety on a rigid cyclobutane scaffold provides two orthogonal handles for chemical diversification. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can undergo O-alkylation, acylation, or Mitsunobu reactions. This dual functionality is absent in simpler analogs like cyclobutanecarbonitrile (CBC) or 1-phenylcyclobutane-1-carbonitrile, which lack the phenolic oxygen . For instance, the O-alkylation of the phenolic oxygen is a key step in generating GPR-40 ligands from related 4-hydroxyphenyl cyclobutane derivatives [1].

Building Block Late-Stage Functionalization Medicinal Chemistry

Recommended Research Applications for 1-(4-Hydroxyphenyl)cyclobutane-1-carbonitrile Based on Evidence


Scaffold for GPR-40 (FFAR1) Agonist Development

Use 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile as a core scaffold for the design and synthesis of novel GPR-40 agonists. Its 4-hydroxyphenyl motif is a validated pharmacophore for engaging this receptor, a key target in type 2 diabetes and metabolic disorders [1]. The nitrile group offers a synthetic handle for generating diverse libraries to explore SAR around the cyclobutane core, with the goal of improving upon the micromolar potency observed in related derivatives [1].

Building Block for Conformationally Constrained Bioisosteres

Employ this compound in medicinal chemistry programs seeking to replace flexible linkers (e.g., ethylene or propyl chains) with a rigid cyclobutane ring. This strategy, known as conformational constraint, can improve target selectivity and metabolic stability [2]. The compound's orthogonal -OH and -CN groups allow for independent functionalization to attach diverse recognition elements to the constrained core.

Probe for Oxidative Stress and Inflammation Pathways

Utilize 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile as a chemical probe or starting point for developing inhibitors of lipoxygenase (LOX) and other enzymes involved in arachidonic acid metabolism and oxidative stress [3]. The phenolic hydroxyl is crucial for antioxidant activity and potential enzyme inhibition, a property not shared by non-phenolic cyclobutane analogs .

Synthesis of Cyclobutane-Containing Nucleoside Analogs

Investigate the compound as a potential intermediate in the synthesis of cyclobutane nucleosides. Patents describe the use of cyclobutane derivatives with nitrile and aromatic substituents as precursors to antiviral agents [4]. The rigid cyclobutane ring mimics the sugar moiety in nucleosides, and further functionalization of the hydroxyphenyl and nitrile groups could lead to novel antiviral or anticancer candidates.

Technical Documentation Hub

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